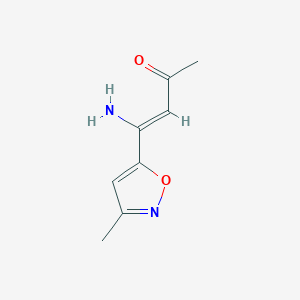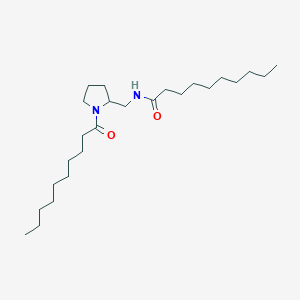![molecular formula C19H26N2O4 B12884595 2,6-Dimethoxy-N-[3-(3-methylhexan-3-yl)-1,2-oxazol-5-yl]benzamide CAS No. 82558-63-2](/img/structure/B12884595.png)
2,6-Dimethoxy-N-[3-(3-methylhexan-3-yl)-1,2-oxazol-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxy-N-(3-(3-methylhexan-3-yl)isoxazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(3-(3-methylhexan-3-yl)isoxazol-5-yl)benzamide typically involves the following steps:
Preparation of 2,6-dimethoxybenzoic acid: This can be achieved by the methylation of 2,6-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base such as potassium carbonate.
Formation of 2,6-dimethoxybenzoyl chloride: The 2,6-dimethoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride.
Synthesis of the isoxazole ring: The isoxazole ring is formed by the reaction of hydroxylamine hydrochloride with an appropriate β-keto ester, followed by cyclization.
Coupling reaction: The final step involves the coupling of 2,6-dimethoxybenzoyl chloride with the isoxazole derivative in the presence of a base such as triethylamine to form 2,6-dimethoxy-N-(3-(3-methylhexan-3-yl)isoxazol-5-yl)benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2,6-Dimethoxy-N-(3-(3-methylhexan-3-yl)isoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and strong bases.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, strong bases like sodium hydride or potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide, elevated temperatures.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzamides.
Hydrolysis: Carboxylic acid, amine.
科学研究应用
2,6-Dimethoxy-N-(3-(3-methylhexan-3-yl)isoxazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of chitin synthesis, which is crucial for the development of new insecticides.
Agriculture: It is explored for its use as a pesticide due to its ability to inhibit chitin synthesis in insects.
Material Science: Isoxazole derivatives are investigated for their potential use in the development of new materials with unique properties.
作用机制
The primary mechanism of action of 2,6-dimethoxy-N-(3-(3-methylhexan-3-yl)isoxazol-5-yl)benzamide involves the inhibition of chitin synthesis. Chitin is an essential component of the exoskeleton of insects, and its inhibition leads to the disruption of the insect’s growth and development . The compound targets the enzymes involved in the chitin synthesis pathway, thereby preventing the formation of chitin and ultimately leading to the death of the insect.
相似化合物的比较
Similar Compounds
Diflubenzuron: Another chitin synthesis inhibitor used as an insecticide.
Triflumuron: Similar to diflubenzuron, it inhibits chitin synthesis and is used in pest control.
Perfluron: A chitin synthesis inhibitor with applications in agriculture.
Uniqueness
2,6-Dimethoxy-N-(3-(3-methylhexan-3-yl)isoxazol-5-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the isoxazole moiety
属性
CAS 编号 |
82558-63-2 |
|---|---|
分子式 |
C19H26N2O4 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
2,6-dimethoxy-N-[3-(3-methylhexan-3-yl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C19H26N2O4/c1-6-11-19(3,7-2)15-12-16(25-21-15)20-18(22)17-13(23-4)9-8-10-14(17)24-5/h8-10,12H,6-7,11H2,1-5H3,(H,20,22) |
InChI 键 |
DXDJQKBTFSZOKK-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


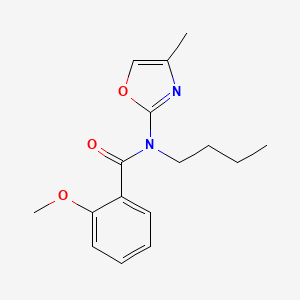
![6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884523.png)
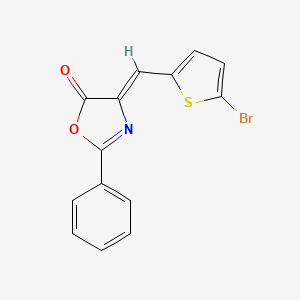
![[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B12884528.png)
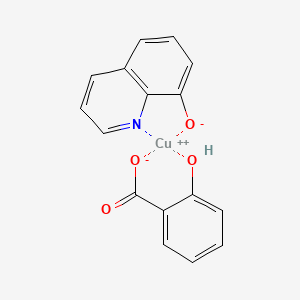
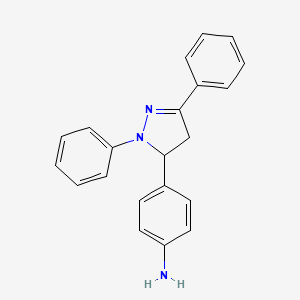
![2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884541.png)

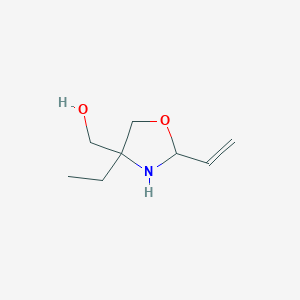
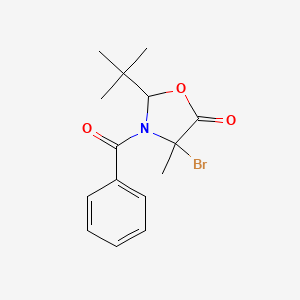
![(1-Methyl-1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine](/img/structure/B12884572.png)
